

Spectroscopic Characterization of Quinazoline-6-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Quinazoline-6-carbaldehyde**, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for **Quinazoline-6-carbaldehyde**, providing a reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for **Quinazoline-6-carbaldehyde**

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
CDCl ₃	10.21	s	-	H-aldehyde
9.55	s	-	H2	
9.40	s	-	H4	
8.70	s	-	H5	
8.36	d	8.8	H7	
8.13	d	8.8	H8	
¹³ C NMR	Chemical Shift (δ , ppm)		Assignment	
CDCl ₃	190.9		C-aldehyde	
161.8	C4			
155.3	C2			
151.7	C8a			
137.2	C7			
134.1	C6			
132.0	C5			
129.5	C4a			
124.7	C8			

Table 2: Infrared (IR) Spectroscopy Data for **Quinazoline-6-carbaldehyde**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	~2850, ~2750	Medium
C=O stretch (aldehyde)	~1700	Strong
C=N stretch (quinazoline)	~1620	Strong
Aromatic C=C stretch	~1580, ~1480	Medium-Strong
C-H in-plane bend	~1200-1000	Medium
C-H out-of-plane bend	~900-700	Strong

Table 3: Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data for **Quinazoline-6-carbaldehyde**

Technique	Parameter	Value
Mass Spectrometry	Molecular Formula	C ₉ H ₆ N ₂ O
Molecular Weight	158.16 g/mol	
Ionization Mode	Electrospray Ionization (ESI-MS)	
[M+H] ⁺ (m/z)	159.06	
UV-Vis Spectroscopy	Solvent	Acetonitrile
λ _{max} 1 (π → π)	240-300 nm	
λ _{max} 2 (n → π)	310-425 nm	

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on established methods for the characterization of quinazoline derivatives and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of **Quinazoline-6-carbaldehyde**.

Instrumentation:

- A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Quinazoline-6-carbaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm; DMSO-d_6 : $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Quinazoline-6-carbaldehyde**.

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent) equipped with a suitable detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol).
- Place a small amount of the solid **Quinazoline-6-carbaldehyde** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: $4000 - 400 \text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
- Apodization: Happ-Genzel function.

Data Processing:

- The acquired sample spectrum is ratioed against a background spectrum (taken with the clean, empty ATR crystal) to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Quinazoline-6-carbaldehyde**.

Instrumentation:

- A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a high-resolution mass spectrometer like a Thermo-Scientific UHR-ToF instrument).

Sample Preparation:

- Prepare a dilute solution of **Quinazoline-6-carbaldehyde** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5-4.5 kV.
- Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
- Mass Range: m/z 50-500.

Data Processing:

- The resulting mass spectrum is analyzed to identify the molecular ion peak ($[M+H]^+$) and any characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within **Quinazoline-6-carbaldehyde**.[\[1\]](#)

Instrumentation:

- A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **Quinazoline-6-carbaldehyde** in a UV-grade solvent (e.g., acetonitrile or ethanol).
- Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).
- Use the same solvent as a reference blank.

Data Acquisition:

- Wavelength Range: 200-600 nm.
- Scan Speed: Medium.
- Data Interval: 1 nm.

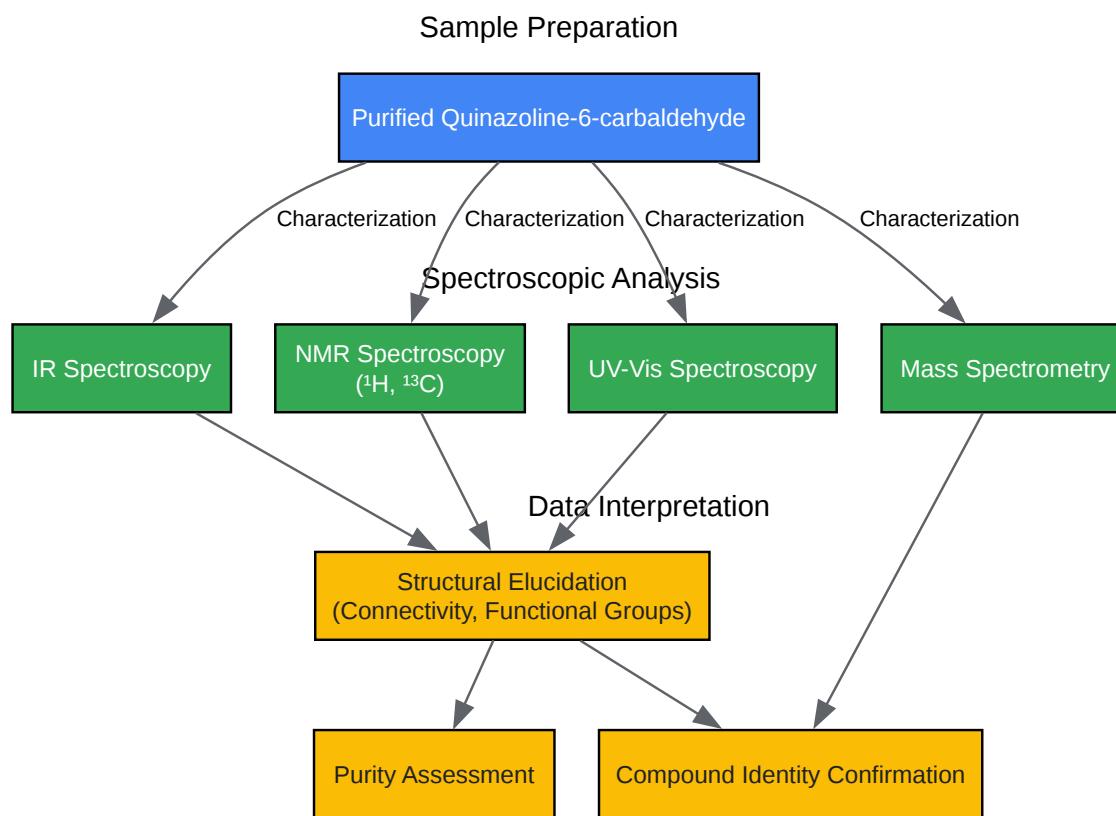
Data Processing:

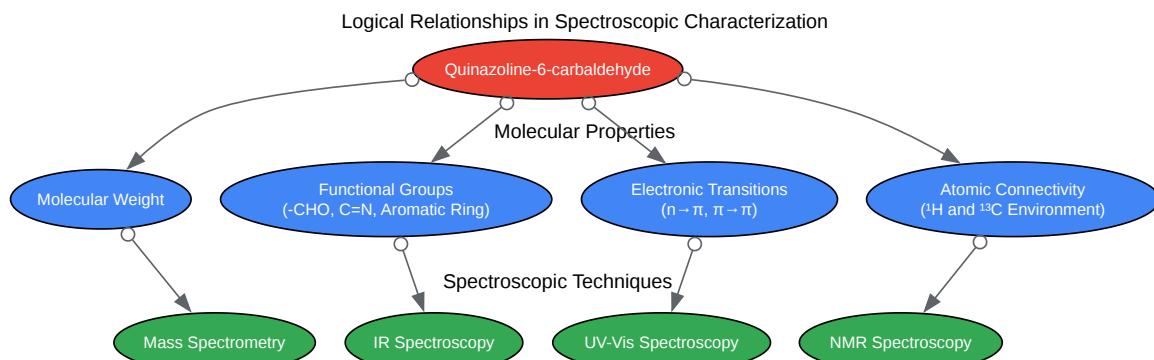
- The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λ_{max}) are determined. The spectrum of quinazoline derivatives typically shows two main absorption bands: one at a shorter wavelength (240-300 nm) attributed to $\pi \rightarrow \pi^*$ transitions and another at a longer wavelength (310-425 nm) due to $n \rightarrow \pi^*$ transitions.[\[1\]](#)

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of **Quinazoline-6-carbaldehyde**.

Spectroscopic Characterization Workflow for Quinazoline-6-carbaldehyde

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References

- 1. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of Quinazoline-6-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322219#spectroscopic-characterization-of-quinazoline-6-carbaldehyde>]

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